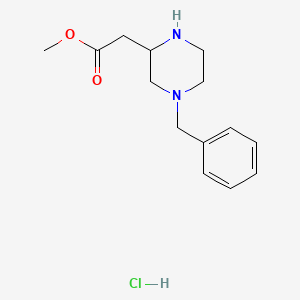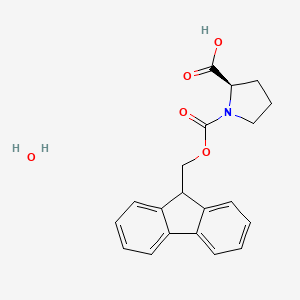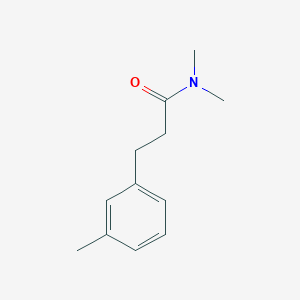![molecular formula C6H3NO2S B6362849 [1,3]Dioxolo[4,5-b]pyridine-2-thione CAS No. 1269252-17-6](/img/structure/B6362849.png)
[1,3]Dioxolo[4,5-b]pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo[4,5-b]pyridine-2-thione is an organic compound that belongs to the class of compounds known as 1,3-dioxolanes. It is a six-membered heterocyclic compound containing two oxygen atoms and two sulfur atoms connected by a four-carbon ring. This compound is of particular interest due to its unique properties and its potential applications in various fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering.
Applications De Recherche Scientifique
1,3-Dioxolo[4,5-b]pyridine-2-thione has been studied for its potential applications in various scientific fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering. It has been shown to have anti-tumor activity and to be able to inhibit the growth of certain cancer cells. Furthermore, it has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-thione is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) which are involved in various disease processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Finally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes.
Biochemical and Physiological Effects
1,3-Dioxolo[4,5-b]pyridine-2-thione has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the expression of certain genes involved in cell signaling pathways. Finally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1,3-Dioxolo[4,5-b]pyridine-2-thione in lab experiments are its low toxicity and its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and air. Additionally, it is not water-soluble and is not stable in acidic or basic solutions.
Orientations Futures
1,3-Dioxolo[4,5-b]pyridine-2-thione has a wide range of potential applications in various fields. Future research should focus on further exploring its potential applications in biomedical fields such as drug delivery, gene regulation, and tissue engineering. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research should be conducted to improve its stability, shelf-life, and solubility, as well as to develop new synthetic methods for its production.
Méthodes De Synthèse
1,3-Dioxolo[4,5-b]pyridine-2-thione can be synthesized by several methods. The most commonly used method involves the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with ethyl dithiocyanate in the presence of a base. The resulting product is then oxidized with potassium periodate to form the desired dioxolane. Other methods include the reaction of 2,5-dihydroxybenzaldehyde with ethyl dithiocyanate or the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with thiourea.
Propriétés
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-b]pyridine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



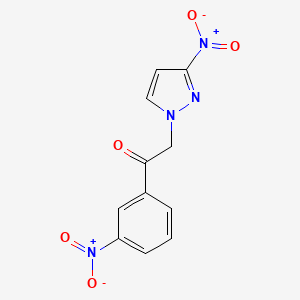
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
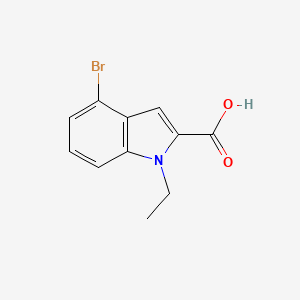
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
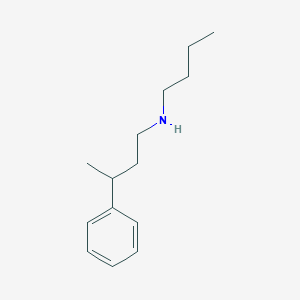

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

